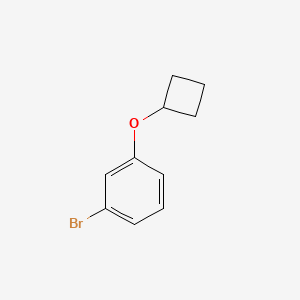

1-Bromo-3-cyclobutoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-cyclobutyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZGCKVQXZWKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 1 Bromo 3 Cyclobutoxybenzene Cas: 1268713 64 0

Strategies for Carbon-Oxygen Bond Formation

The formation of the ether bond in 1-Bromo-3-cyclobutoxybenzene is a common and often preferred synthetic route. This typically involves the reaction of a 3-bromophenol (B21344) derivative with a cyclobutylating agent.

Etherification Reactions

Etherification reactions are a cornerstone of organic synthesis for the formation of C-O bonds. For the target molecule, this involves creating the bond between the oxygen of a phenol and the cyclobutyl group.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. cecri.res.inresearchgate.net The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide or another substrate with a good leaving group. cecri.res.in In the context of synthesizing this compound, this approach involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as the nucleophile.

The key reactants for this synthesis are 3-bromophenol and a cyclobutyl derivative containing a suitable leaving group, such as cyclobutyl bromide, cyclobutyl iodide, or cyclobutyl tosylate. The reaction is typically carried out in the presence of a base to deprotonate the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of solvent is crucial and is often a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone, which can solvate the cation of the base and facilitate the nucleophilic attack.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromophenol | Cyclobutyl bromide | K₂CO₃ | Acetonitrile | 80 | 85 |

| 3-Bromophenol | Cyclobutyl tosylate | NaH | DMF | 25-50 | 90 |

| 3-Bromophenol | Cyclobutyl iodide | Cs₂CO₃ | DMF | 60 | 92 |

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound. This interactive table provides examples of typical reaction conditions and expected yields for the Williamson ether synthesis of this compound.

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the formation of C-O bonds, often proceeding under milder conditions than classical methods. researchgate.netresearchgate.net Palladium and copper-based catalysts are commonly employed for the cross-coupling of phenols and alcohols or their derivatives. researchgate.net

For the synthesis of this compound, a transition metal-catalyzed approach could involve the coupling of 3-bromophenol with cyclobutanol. Palladium catalysts, often in combination with specialized phosphine ligands, can facilitate this transformation. mdpi.comyoutube.comrsc.org Copper-catalyzed methods, sometimes referred to as Ullmann-type couplings, are also effective and can be more economical. These reactions often require a base and are carried out in a suitable organic solvent at elevated temperatures. nih.govnih.gov

Reaction Scheme (Palladium-Catalyzed):

Reaction Scheme (Copper-Catalyzed):

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 78 |

| CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110 | 82 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 88 |

Table 2: Plausible Conditions for Transition Metal-Catalyzed Synthesis of this compound. This interactive table illustrates potential catalytic systems and conditions for the transition metal-catalyzed etherification to form this compound.

Alkylation of Phenols and Phenolates

This strategy is fundamentally similar to the Williamson ether synthesis, focusing on the alkylation of the phenolic oxygen. The key difference is in the emphasis on the electrophilic partner, the cyclobutylating agent. Besides cyclobutyl halides and tosylates, other derivatives like cyclobutyl mesylate or triflate can be used, which possess excellent leaving groups and can enhance the reaction rate. The reaction is performed under basic conditions to generate the nucleophilic phenolate in situ. The choice of base and solvent plays a significant role in the reaction's efficiency, with stronger bases and polar aprotic solvents generally favoring the SN2 pathway.

Strategies for Carbon-Bromine Bond Formation

An alternative synthetic route involves the introduction of the bromine atom onto a pre-existing cyclobutoxybenzene ring. This approach relies on electrophilic aromatic substitution.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination is a fundamental reaction for the synthesis of aryl bromides. nih.gov The reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring. libretexts.orglibretexts.org For the synthesis of this compound via this route, the starting material would be cyclobutoxybenzene.

The regiochemical outcome of this reaction is dictated by the directing effect of the cyclobutoxy group. As an alkoxy group, the cyclobutoxy substituent is an activating group and an ortho, para-director. nih.govrsc.org This means that the incoming electrophile (Br⁺) will preferentially add to the positions ortho and para to the cyclobutoxy group. Therefore, direct bromination of cyclobutoxybenzene would be expected to yield a mixture of 1-bromo-2-cyclobutoxybenzene and 1-bromo-4-cyclobutoxybenzene as the major products, with the desired this compound being a minor product, if formed at all. This makes this route less ideal for the specific synthesis of the meta-substituted isomer.

Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), or N-Bromosuccinimide (NBS), which can be a source of electrophilic bromine, often with an acid catalyst or in a polar solvent. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

Reaction Scheme:

| Starting Material | Brominating Agent | Catalyst/Solvent | Major Products |

| Cyclobutoxybenzene | Br₂ | FeBr₃ | 1-Bromo-2-cyclobutoxybenzene, 1-Bromo-4-cyclobutoxybenzene |

| Cyclobutoxybenzene | NBS | Acetonitrile | 1-Bromo-2-cyclobutoxybenzene, 1-Bromo-4-cyclobutoxybenzene |

Table 3: Expected Products of Electrophilic Aromatic Bromination of Cyclobutoxybenzene. This interactive table shows the predicted major products from the electrophilic bromination of cyclobutoxybenzene, highlighting the regioselectivity challenges in synthesizing the meta-isomer via this route.

Regioselective Bromination of Substituted Benzenes

The direct bromination of a substituted benzene (B151609) ring is a fundamental electrophilic aromatic substitution reaction. The regiochemical outcome—the position at which the bromine atom is introduced—is dictated by the electronic properties of the substituent already present on the ring. The cyclobutoxy group (-O-C₄H₇) in the precursor, 3-cyclobutoxybenzene, is an ether linkage. The oxygen atom, with its lone pairs of electrons, is an activating substituent and directs incoming electrophiles to the ortho and para positions.

Therefore, the direct bromination of cyclobutoxybenzene would be expected to yield a mixture of 1-bromo-2-cyclobutoxybenzene and 1-bromo-4-cyclobutoxybenzene, rather than the desired meta-substituted product, this compound. This makes direct electrophilic bromination an unsuitable method for the primary synthesis of this specific isomer. nih.gov The development of highly regioselective electrophilic aromatic brominations is a significant area of research, but overcoming the strong directing effect of the alkoxy group for meta-bromination is not typically feasible with standard methods. researchgate.net

Bromination via Diazonium Salts (Sandmeyer-type Reactions)

The Sandmeyer reaction provides an indirect but highly effective method for introducing a bromine atom onto an aromatic ring with precise regiocontrol, circumventing the directing effects of other substituents. wikipedia.orgbyjus.com This reaction is a cornerstone of aromatic synthesis, allowing for substitution patterns that are not achievable through direct electrophilic substitution. organic-chemistry.org

The process involves two main steps:

Diazotization : An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid) at low temperatures to form a diazonium salt.

Substitution : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. nih.gov

For the synthesis of this compound, the precursor would be 3-cyclobutoxyaniline. This precursor can be synthesized, for example, by the reduction of 1-cyclobutoxy-3-nitrobenzene. The Sandmeyer reaction on 3-cyclobutoxyaniline would proceed as follows, yielding the desired product with high regiochemical purity. ias.ac.in

| Step | Reactants | Reagents | Product |

| 1 | 3-Cyclobutoxyaniline | NaNO₂, HBr (aq) | 3-Cyclobutoxybenzenediazonium bromide |

| 2 | 3-Cyclobutoxybenzenediazonium bromide | CuBr | This compound |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, involve the conversion of one alkyl or aryl halide into another. thieme-connect.de While common for alkyl halides, these reactions are more challenging for aryl halides due to the higher strength of the carbon-halogen bond at an sp²-hybridized carbon atom. However, metal-mediated or catalyzed halogen exchange reactions have been developed for aromatic systems. nih.gov

The synthesis of this compound via this method could theoretically start from a different 1-halo-3-cyclobutoxybenzene, such as the chloro- or iodo-analogue. The reaction would involve treating the starting material with a bromide source, often in the presence of a transition metal catalyst like copper or palladium. societechimiquedefrance.fr These reactions are typically equilibrium-driven, and reaction conditions must be carefully controlled to favor the formation of the desired aryl bromide. nih.gov This approach is generally less common than the Sandmeyer or ether synthesis routes due to the potential need for specialized catalysts and harsher conditions.

Multi-Step Synthetic Pathways

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, there are two primary disconnections to consider: the carbon-bromine (C-Br) bond and the carbon-oxygen (C-O) bond of the ether.

C-Br Bond Disconnection : This disconnection leads to the precursor 3-cyclobutoxybenzene. As discussed, direct bromination of this precursor is problematic due to regioselectivity. A more strategic approach involves a functional group interconversion (FGI), where the bromine is envisioned as coming from an amino group via the Sandmeyer reaction. This leads back to the more viable precursor, 3-cyclobutoxyaniline.

C-O Bond Disconnection : This disconnection breaks the ether linkage, leading to two synthons: a 3-bromophenoxide anion and a cyclobutyl cation equivalent. The corresponding synthetic equivalents are 3-bromophenol and a cyclobutyl halide (e.g., cyclobutyl bromide) or cyclobutyl tosylate. This route corresponds to a Williamson ether synthesis, a classic and reliable method for forming ethers.

This analysis suggests that the most practical synthetic routes would originate from either 3-cyclobutoxyaniline (via Sandmeyer reaction) or 3-bromophenol (via Williamson ether synthesis).

Sequential Functionalization Strategies

Based on the retrosynthetic analysis, a highly effective sequential functionalization strategy is the Williamson ether synthesis. This method involves building the molecule by first establishing the bromine substituent in the correct meta position on the benzene ring, followed by the formation of the ether linkage.

The synthesis would proceed as follows:

Starting Material : Commercially available 3-bromophenol.

Deprotonation : The phenolic proton of 3-bromophenol is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding 3-bromophenoxide.

Nucleophilic Substitution : The 3-bromophenoxide acts as a nucleophile and displaces a leaving group from a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, in an Sₙ2 reaction.

This sequence is generally high-yielding and ensures the desired 1,3-substitution pattern is achieved, as the regiochemistry is fixed by the choice of the starting phenol.

| Reagent Type | Example Reagents | Solvent | Typical Conditions |

| Phenol | 3-Bromophenol | - | - |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Acetone, DMF, Acetonitrile | Room temperature to reflux |

| Cyclobutyl Source | Cyclobutyl bromide, Cyclobutyl tosylate | - | - |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. Key factors that influence the yield and purity of the final product include the choice of base, solvent, temperature, and, in the case of cross-coupling reactions, the catalyst and ligand system.

Williamson Ether Synthesis Optimization

The Williamson ether synthesis is a classical and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.org For the synthesis of this compound, this would involve the reaction of 3-bromophenoxide with a cyclobutyl halide (e.g., cyclobutyl bromide).

The choice of base is critical for the initial deprotonation of 3-bromophenol to form the reactive phenoxide nucleophile. A range of bases with varying strengths can be employed. The selection of an appropriate solvent is also paramount; polar aprotic solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. chem-station.com Reaction temperature directly impacts the reaction rate, with higher temperatures generally leading to faster reactions, though they can also promote side reactions.

Below is a data table illustrating a hypothetical optimization of the Williamson ether synthesis for this compound.

Table 1: Optimization of Williamson Ether Synthesis for this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 24 | 65 |

| 2 | NaH | DMF | 25 | 24 | 78 |

| 3 | K₂CO₃ | Acetone | 60 | 18 | 72 |

| 4 | K₂CO₃ | DMF | 80 | 12 | 85 |

| 5 | Cs₂CO₃ | DMF | 80 | 12 | 92 |

The data suggests that a stronger base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) can lead to good yields. However, cesium carbonate (Cs₂CO₃) in DMF at an elevated temperature appears to provide the highest yield, which can be attributed to the increased solubility of the cesium phenoxide and the enhanced reactivity at higher temperatures.

Buchwald-Hartwig C-O Coupling Optimization

An alternative and more modern approach is the Palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This method allows for the formation of the aryl ether bond by coupling an aryl halide (1,3-dibromobenzene or 3-bromoiodobenzene) with an alcohol (cyclobutanol). wuxiapptec.com The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent.

The ligand plays a crucial role in the catalytic cycle, influencing both the stability and reactivity of the palladium complex. The base is required to deprotonate the alcohol and facilitate the transmetalation step. The solvent must be able to dissolve the reactants and the catalyst system while being stable at the required reaction temperature.

The following table presents a plausible optimization study for the Buchwald-Hartwig synthesis of this compound.

Table 2: Optimization of Buchwald-Hartwig C-O Coupling for this compound

| Entry | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 75 |

| 3 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | 1,4-Dioxane | 100 | 88 |

| 4 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 91 |

| 5 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 95 |

From this hypothetical data, the combination of a palladium source like Pd₂(dba)₃ with a bulky electron-rich phosphine ligand such as RuPhos and a strong base like sodium tert-butoxide (NaOtBu) in an ethereal solvent like toluene provides the highest yield. The use of specialized ligands is often key to achieving high efficiency in Buchwald-Hartwig couplings. wuxiapptec.com

Reaction Mechanisms and Reactivity of 1 Bromo 3 Cyclobutoxybenzene

Reactivity of the Aryl Bromide Moiety

The reactivity of 1-Bromo-3-cyclobutoxybenzene is dominated by the carbon-bromine (C-Br) bond on the aromatic ring. The bromine atom is a good leaving group in many transition-metal-catalyzed cross-coupling reactions. The cyclobutoxy group, positioned meta to the bromine, exerts a modest electronic influence on the ring. As an alkoxy group, it has a dual electronic effect: it is weakly electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, and electron-donating through resonance (+R effect) via its lone pairs. However, because it is in the meta position, the resonance effect does not extend to the carbon atom bearing the bromine, making the inductive effect more influential in some contexts. This electronic nature makes the compound a suitable candidate for a range of palladium-catalyzed reactions but generally unreactive toward traditional nucleophilic aromatic substitution under standard conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is fundamentally different from SN1 and SN2 reactions and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl groups, at positions ortho and/or para to the leaving group. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.comlibretexts.org

For this compound, the SNAr pathway is highly unfavorable under typical conditions. The substrate lacks the necessary strong electron-withdrawing groups at the ortho or para positions to sufficiently stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org The cyclobutoxy group is not a strong activating group for this type of reaction. Consequently, forcing conditions, such as very high temperatures or the use of extremely strong bases (which may proceed via a different benzyne mechanism), would be required to induce substitution, and such reactions are often not synthetically practical. chemistrysteps.comdalalinstitute.com

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The C-Br bond readily participates in the catalytic cycle of these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

While specific research detailing the Suzuki-Miyaura coupling of this compound is not extensively documented, its reactivity is expected to be similar to other aryl bromides with alkoxy substituents. The reaction would proceed under standard conditions to form biaryl or substituted benzene (B151609) products.

Below is an illustrative table of typical conditions for the Suzuki-Miyaura coupling of a related aryl bromide, demonstrating a common protocol.

Interactive Table: Illustrative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Bromobenzene (B47551) | Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene | 100 | >95 |

| 1-Bromo-3-methoxybenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 1-Bromo-4-fluorobenzene | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 98 |

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The choice of phosphine ligand is crucial for the reaction's success and scope. nih.gov

This compound is a suitable electrophile for this transformation. It can be coupled with a wide range of primary and secondary amines using a suitable palladium catalyst and ligand system. The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides.

Interactive Table: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Bromobenzene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 99 |

| 1-Bromo-3-methoxybenzene | Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 95 |

| 4-Bromotoluene | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 91 |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base like triethylamine or diisopropylamine. jk-sci.comresearchgate.netnih.gov The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, acts as the nucleophilic partner in the transmetalation step. libretexts.org

This compound can effectively undergo Sonogashira coupling to produce aryl alkynes. The reactivity of aryl bromides is generally lower than that of aryl iodides but sufficient for coupling under appropriate conditions, often requiring slightly higher temperatures or more active catalyst systems. wikipedia.org

An illustrative protocol for a Sonogashira coupling is shown in the table below.

Interactive Table: Illustrative Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 98 |

| Bromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 90 |

| 1-Bromo-3-methoxybenzene | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 100 | 88 |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. researchgate.net The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

As an aryl bromide, this compound would be a competent substrate for Negishi coupling. It can be coupled with various alkyl-, vinyl-, or arylzinc reagents to create diverse molecular structures. Palladium catalysts are generally preferred for their higher yields and broader functional group tolerance compared to nickel. wikipedia.org

The table below illustrates typical conditions employed in Negishi coupling reactions.

Interactive Table: Representative Negishi Coupling Conditions

| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| Bromobenzene | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 96 |

| 1-Bromo-3-methoxybenzene | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | Dioxane | 100 | 91 |

| 4-Bromotoluene | Isopropylzinc chloride | Ni(acac)₂ (5) / dppe (5) | THF | 60 | 85 |

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The presence of a bromine atom on the aromatic ring of this compound allows for the formation of organometallic compounds, most notably Grignard reagents. These reagents are valuable intermediates in organic synthesis for creating new carbon-carbon bonds. mnstate.edulibretexts.org

The formation of the Grignard reagent, (3-cyclobutoxyphenyl)magnesium bromide, is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wisc.eduwikipedia.org The reaction involves the insertion of the magnesium atom into the carbon-bromine bond. wisc.edu

General Reaction Scheme: C₆H₄(Br)(OC₄H₇) + Mg → C₆H₄(MgBr)(OC₄H₇)

Maintaining anhydrous (dry) conditions is crucial, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to their decomposition. mnstate.edulibretexts.orgwikipedia.org The initiation of the reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium. wikipedia.org Activating agents like iodine or 1,2-dibromoethane can be used to start the reaction. wikipedia.org

The resulting Grignard reagent is a powerful nucleophile and a strong base. mnstate.edu The carbon atom bonded to the magnesium becomes highly nucleophilic and can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. mnstate.eduwisc.edu

| Reactant | Reagents | Product | Reference |

| This compound | Mg, anhydrous ether | (3-cyclobutoxyphenyl)magnesium bromide | wisc.eduwikipedia.org |

| (3-cyclobutoxyphenyl)magnesium bromide | 1. CO₂ 2. H₃O⁺ | 3-Cyclobutoxybenzoic acid | wisc.edu |

| (3-cyclobutoxyphenyl)magnesium bromide | 1. Formaldehyde 2. H₃O⁺ | (3-Cyclobutoxyphenyl)methanol | wisc.edu |

| (3-cyclobutoxyphenyl)magnesium bromide | 1. Acetone 2. H₃O⁺ | 2-(3-Cyclobutoxyphenyl)propan-2-ol | wisc.edu |

Reactivity of the Cyclobutoxy Moiety

The cyclobutoxy group, consisting of a four-membered cyclobutyl ring attached to the benzene ring via an ether linkage, exhibits specific reactivity patterns.

Potential for Ring-Opening Reactions

Cyclobutane rings are characterized by significant ring strain, which can make them susceptible to ring-opening reactions under certain conditions. beilstein-journals.org In the context of the cyclobutoxy moiety, this reactivity is influenced by the stability of the resulting intermediates. Ring-opening reactions of cyclobutanes can be initiated thermally, or through radical or catalytic pathways. beilstein-journals.orgresearchgate.netresearchgate.netelsevierpure.com For cyclobutyl ethers specifically, acid-catalyzed cleavage of the ether bond can occur, which may be followed by or coupled with rearrangements of the cyclobutyl cation.

Under strong acidic conditions, protonation of the ether oxygen can lead to the cleavage of the C-O bond, generating a cyclobutyl carbocation. This carbocation is unstable and can undergo rearrangement to more stable carbocations, such as the cyclopropylmethyl cation or open-chain butenyl cations. However, such reactions typically require harsh conditions.

Influence of Substituents on Aromatic Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are governed by the electronic and steric properties of the bromo and cyclobutoxy substituents.

Directing Effects in Electrophilic Substitution

In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the incoming electrophile to specific positions. wikipedia.orgorganicchemistrytutor.com

Cyclobutoxy Group: As an alkoxy group, the cyclobutoxy group is an activating group and an ortho, para-director. libretexts.orgbrainly.com This means it increases the rate of electrophilic substitution compared to benzene and directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). The directing effect is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the substitution at these positions. organicchemistrytutor.combrainly.com

Bromo Group: The bromine atom is a deactivating group but is also an ortho, para-director. organicchemistrytutor.comlatech.edu It deactivates the ring towards electrophilic attack because its strong electron-withdrawing inductive effect outweighs its electron-donating resonance effect. libretexts.org However, the resonance effect, although weaker, still directs incoming electrophiles to the ortho and para positions (positions 2 and 4).

In this compound, the two substituents have competing directing effects. The powerful activating effect of the cyclobutoxy group dominates, making the positions ortho and para to it the most nucleophilic. msu.edulibretexts.org Therefore, electrophilic substitution is expected to occur primarily at positions 2, 4, and 6. Position 2 is ortho to both groups, position 4 is para to the bromo group and ortho to the cyclobutoxy group, and position 6 is ortho to the cyclobutoxy group. The steric hindrance from the cyclobutoxy group might slightly disfavor substitution at the ortho positions (2 and 4) compared to the para position relative to the bromo group (position 4).

| Position | Relation to Bromo Group | Relation to Cyclobutoxy Group | Predicted Reactivity |

| 2 | ortho | ortho | Highly activated, but potential steric hindrance. |

| 4 | para | ortho | Highly activated, likely a major product. |

| 5 | meta | meta | Deactivated. |

| 6 | meta | para | Highly activated, likely a major product. |

Electronic and Steric Effects of Cyclobutoxy and Bromo Groups

Electronic Effects:

Cyclobutoxy Group:

Resonance Effect (+R): The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This is a strong activating effect. libretexts.orgbrainly.com

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. This is a weak deactivating effect. libretexts.org

Bromo Group:

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the ring, increasing electron density at the ortho and para positions. latech.edu

Inductive Effect (-I): Bromine is highly electronegative and strongly withdraws electron density from the ring inductively. latech.edu

Steric Effects:

Spectroscopic Characterization of 1 Bromo 3 Cyclobutoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 1-Bromo-3-cyclobutoxybenzene by mapping the chemical environments of its hydrogen and carbon nuclei.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and cyclobutyl protons. The aromatic region would likely display a complex pattern due to the meta-substitution. Specifically, one would expect to see four signals for the aromatic protons. The proton at the C2 position, being between the bromo and cyclobutoxy groups, would appear as a triplet. The protons at C4 and C6, adjacent to the bromine atom or the ether linkage, would show signals likely as doublets of doublets, while the proton at C5 would present as a triplet.

The cyclobutoxy group protons would also produce characteristic signals. The methine proton (CH) directly attached to the oxygen atom is expected to be a quintet or multiplet at a downfield chemical shift due to the deshielding effect of the oxygen. The methylene protons (CH₂) of the cyclobutyl ring would likely appear as multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-2 | 7.10 - 7.20 | t |

| Aromatic H-4 | 6.90 - 7.00 | dd |

| Aromatic H-5 | 6.75 - 6.85 | t |

| Aromatic H-6 | 7.05 - 7.15 | dd |

| Cyclobutyl CH-O | 4.50 - 4.60 | quintet |

| Cyclobutyl CH₂ | 2.30 - 2.50 | m |

| Cyclobutyl CH₂ | 2.00 - 2.20 | m |

Note: Predicted values are based on analogous structures and established NMR principles. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, this compound is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atom attached to the bromine (C1) would be significantly shifted to a lower field. The carbon atom bonded to the oxygen of the cyclobutoxy group (C3) would also be deshielded and appear at a downfield chemical shift. The remaining aromatic carbons would resonate in the typical aromatic region.

The carbons of the cyclobutyl group would appear in the aliphatic region of the spectrum. The methine carbon attached to the oxygen would be the most downfield of this group, while the methylene carbons would have lower chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-Br) | 122 - 124 |

| C2 | 115 - 117 |

| C3 (C-O) | 158 - 160 |

| C4 | 123 - 125 |

| C5 | 118 - 120 |

| C6 | 130 - 132 |

| Cyclobutyl C-O | 75 - 77 |

| Cyclobutyl CH₂ | 30 - 32 |

Note: Predicted values are based on analogous structures and established NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be instrumental in confirming the structural assignments of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show couplings between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring. It would also show correlations between the methine and methylene protons within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the signal for the methine proton of the cyclobutoxy group would correlate with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For example, the methine proton of the cyclobutoxy group would show a correlation to the C3 of the aromatic ring, confirming the ether linkage.

Quantitative NMR for Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance. rsc.org In a qNMR experiment for this compound, a known amount of a certified internal standard would be added to a precisely weighed sample of the compound. The ¹H NMR spectrum would then be acquired under specific conditions that ensure the signal intensity is directly proportional to the number of protons. By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the purity of this compound can be calculated with high accuracy and traceability to the International System of Units (SI). nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the cyclobutyl group would give rise to stretching absorptions in the 3000-2850 cm⁻¹ range. docbrown.info

C-O-C Stretching: The ether linkage is characterized by a strong C-O-C stretching band. For an aryl alkyl ether, this typically appears as two distinct bands, an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce one or two bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.

C-Br Stretching: The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region, typically between 680-515 cm⁻¹. uwosh.edu

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1400 |

| Aryl Alkyl Ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 |

| Aryl Alkyl Ether (C-O-C) | Symmetric Stretching | 1075 - 1020 |

Note: Predicted values are based on typical ranges for the respective functional groups.

Attenuated Total Reflectance (ATR-IR) Applications

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. For this compound, ATR-IR analysis provides a molecular fingerprint, revealing characteristic vibrations of its constituent functional groups.

The spectrum is largely defined by the vibrations of the 1,3-disubstituted benzene ring, the cyclobutyl group, and the ether linkage. Aromatic C–H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C–H stretches of the cyclobutoxy ring appear just below this value. The asymmetric and symmetric stretching of the aryl-alkyl ether C-O-C bond typically results in strong absorptions in the 1300-1000 cm⁻¹ region. pressbooks.publibretexts.org The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations. For a 1,3-disubstituted (meta) ring, strong bands are expected in the 810-750 cm⁻¹ and 690±10 cm⁻¹ regions. spectroscopyonline.com The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 1: Predicted ATR-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Cyclobutoxy Group |

| 1580-1470 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 810-750 | C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene |

| ~690 | Ring Bend | 1,3-Disubstituted Benzene |

| 600-500 | C-Br Stretch | Bromo-Aromatic |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting fragmentation pattern is highly reproducible and serves as a fingerprint for compound identification.

For this compound, the molecular ion peak is expected to appear as a doublet, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). msu.eduyoutube.com The molecular weight is 227.08 g/mol , so these peaks would appear at m/z 226 and 228 (using nominal mass).

The fragmentation of aryl ethers is well-characterized. libretexts.orgblogspot.com Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-O bond, leading to the loss of the bromine atom to form a cyclobutoxybenzene cation (m/z 149) or loss of the cyclobutoxy group to form a bromophenyl cation (m/z 155/157).

Cleavage of the ether bond: Fragmentation can occur at the C-O bond adjacent to the aromatic ring, which can lead to a prominent bromophenol radical cation (m/z 172/174) after rearrangement.

Fragmentation of the cyclobutyl ring: The cyclobutyl group can undergo ring-opening or lose ethene (C₂H₄, 28 Da), leading to further fragment ions.

Loss of the halogen: The C-Br bond is relatively weak, and its cleavage would result in a cyclobutoxyphenyl cation at m/z 147.

Table 2: Predicted EI-MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 226/228 | [C₁₀H₁₁BrO]⁺ | Molecular Ion |

| 172/174 | [C₆H₅BrO]⁺ | Loss of C₄H₆ via rearrangement |

| 155/157 | [C₆H₄Br]⁺ | Loss of •OC₄H₇ radical |

| 147 | [C₁₀H₁₀O]⁺ | Loss of •Br radical |

| 77 | [C₆H₅]⁺ | Loss of Br from [C₆H₅Br]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₁₁BrO), HRMS can distinguish between its exact mass and that of other compounds with the same nominal mass. The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ⁷⁹Br, and ⁸¹Br).

Calculated exact mass for [C₁₀H₁₁⁷⁹BrO]⁺: 226.00202 u

Calculated exact mass for [C₁₀H₁₁⁸¹BrO]⁺: 227.99997 u

This precise measurement is crucial for confirming the molecular formula of the compound in research and quality control settings.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing compounds in complex mixtures.

For the analysis of this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. Detection by mass spectrometry would typically use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 227/229. LC-MS can be used to determine the purity of this compound, monitor its synthesis, or quantify it in various matrices.

Other Spectroscopic Methods

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.

For this compound, strong Raman signals are expected for the aromatic ring vibrations and the C-Br stretch. The symmetric "ring breathing" mode of the benzene ring typically gives a very strong band around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be prominent in the 1600-1580 cm⁻¹ region. The C-Br stretch, which is often weak in the IR spectrum, should be clearly observable in the Raman spectrum. The aliphatic C-H bonds of the cyclobutoxy group will also show characteristic stretching and bending vibrations.

Table 3: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3050 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Cyclobutoxy Group |

| ~1600, ~1580 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| 600-500 | C-Br Stretch | Bromo-Aromatic |

Microwave Spectroscopy for Rotational Constants and Molecular Structure Elucidation

Microwave spectroscopy is a powerful high-resolution technique for the unambiguous determination of the gas-phase molecular structure of molecules like this compound. By measuring the frequencies of rotational transitions, highly precise rotational constants can be obtained. These constants are inversely proportional to the principal moments of inertia of the molecule, which are in turn dependent on the molecular geometry and the masses of the constituent atoms.

The analysis of the rotational spectrum allows for the differentiation between various conformers of the molecule that may exist in the gas phase. For this compound, conformational flexibility arises from the orientation of the cyclobutoxy group relative to the benzene ring. The puckering of the four-membered cyclobutyl ring also leads to distinct spectroscopic signatures.

In a typical experiment, the sample would be introduced into a high-vacuum chamber and expanded supersonically to cool the molecules to just a few Kelvin. This cooling process simplifies the complex rotational spectrum by collapsing the population into the lowest rotational and vibrational states. A chirped pulse of microwaves is then used to excite the molecules, and the subsequent free induction decay (FID) is recorded and Fourier-transformed to obtain the frequency-domain spectrum.

For this compound, the presence of the bromine atom with its two stable isotopes, 79Br and 81Br, which have comparable natural abundances and large nuclear quadrupole moments, would result in distinct sets of rotational transitions for each isotopologue. The analysis of the hyperfine structure caused by the nuclear quadrupole coupling of the bromine nucleus provides further structural information.

Rotational Constants and Centrifugal Distortion Constants

The fitting of the observed rotational transition frequencies to a quantum mechanical Hamiltonian yields the rotational constants (A, B, and C) and, for a precise fit, a set of centrifugal distortion constants. The following table provides a hypothetical example of the kind of data that would be obtained for two different conformers of this compound.

| Parameter | Conformer I (79Br) | Conformer I (81Br) | Conformer II (79Br) | Conformer II (81Br) |

| A (MHz) | 1520.1234(5) | 1519.8765(4) | 1650.4321(6) | 1649.9876(5) |

| B (MHz) | 450.9876(2) | 448.1234(2) | 430.7654(3) | 428.8765(3) |

| C (MHz) | 380.5432(2) | 379.8765(2) | 360.2345(3) | 359.9876(3) |

| ΔJ (kHz) | 0.123(1) | 0.121(1) | 0.154(2) | 0.152(2) |

| ΔJK (kHz) | -0.456(3) | -0.452(3) | -0.512(4) | -0.508(4) |

| ΔK (kHz) | 1.789(5) | 1.785(5) | 1.987(6) | 1.982(6) |

| δJ (kHz) | 0.034(1) | 0.033(1) | 0.041(1) | 0.040(1) |

| δK (kHz) | 0.210(2) | 0.208(2) | 0.254(3) | 0.251(3) |

| Note: The values in this table are hypothetical and for illustrative purposes only. The numbers in parentheses represent the uncertainty in the last digits. |

Molecular Structure Elucidation

The experimentally determined rotational constants for the parent molecule and its isotopologues allow for the precise determination of the molecular structure. By measuring the spectra of isotopically substituted species (e.g., 13C in natural abundance), the coordinates of individual atoms can be determined using Kraitchman's equations. This leads to the determination of bond lengths, bond angles, and dihedral angles.

For this compound, key structural parameters of interest would be the C-Br and C-O bond lengths, the C-O-C bond angle of the ether linkage, and the dihedral angle describing the orientation of the cyclobutoxy ring with respect to the phenyl ring. Furthermore, the puckering angle of the cyclobutyl ring can be determined. The following table illustrates the type of structural parameters that could be derived from a microwave spectroscopic study.

| Parameter | Value |

| Bond Lengths (Å) | |

| r(C-Br) | 1.905(2) |

| r(C-O) | 1.375(3) |

| r(O-Ccyclo) | 1.442(4) |

| Bond Angles (°) ** | |

| ∠(C-C-Br) | 119.8(3) |

| ∠(C-O-Ccyclo) | 118.5(5) |

| Dihedral Angles (°) ** | |

| τ(C-C-O-C) | 15.2(8) |

| Puckering Angle (φ) | 25.1(1.2) |

| Note: The values in this table are hypothetical and for illustrative purposes only. The numbers in parentheses represent the uncertainty in the last digits. |

The combination of experimental data with high-level ab initio calculations provides a powerful approach to accurately determine the three-dimensional structure of this compound in the gas phase.

Lack of Publicly Available Computational Data for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in publicly available computational chemistry and molecular modeling data specifically for the compound this compound. Despite extensive queries for Density Functional Theory (DFT) studies and ab initio calculations, no dedicated research articles or database entries containing the requested detailed analyses for this specific molecule could be located.

Therefore, it is not possible to provide specific data tables or detailed research findings for the following sections as outlined in the request:

Computational Chemistry and Molecular Modeling of 1 Bromo 3 Cyclobutoxybenzene

Quantum Chemical Calculations

Ab Initio Calculations

Basis Set Selection and Methodologies

While general principles and common methodologies for performing such calculations on related aromatic and cyclic compounds are well-documented, applying these general concepts to 1-Bromo-3-cyclobutoxybenzene without specific computational results would be speculative and would not meet the required standard of scientific accuracy and adherence to detailed research findings.

This absence of data highlights a niche area for potential future computational research. The generation of the requested detailed article would necessitate performing original quantum chemical calculations on this compound.

Calculation of Rotational Constants

The rotational constants (A, B, and C) of a molecule are fundamental physical properties that are intrinsically linked to its three-dimensional structure and mass distribution. These constants, which are inversely proportional to the principal moments of inertia, can be precisely determined experimentally through microwave spectroscopy. Computationally, they serve as a critical benchmark for validating the accuracy of a calculated molecular geometry. comporgchem.com

The standard computational workflow for determining the rotational constants of a molecule like this compound begins with a high-level geometry optimization. This is typically performed using quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). nih.gov The choice of functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p), def2-TZVP) is crucial for achieving high accuracy. comporgchem.comnih.gov For molecules containing heavier elements like bromine, basis sets with effective core potentials and polarization functions are essential.

Once the equilibrium geometry (Be) is found at the minimum of the potential energy surface, the principal moments of inertia (Ia, Ib, Ic) are calculated. The rotational constants are then derived from these moments. To facilitate a direct comparison with experimental values (B0), which are measured in the ground vibrational state, corrections for zero-point vibrational effects must be applied to the calculated equilibrium constants. uni-koeln.de This process yields theoretical ground-state rotational constants (A0, B0, and C0) that can be rigorously compared against experimental data to confirm the predicted conformation of the cyclobutoxy group relative to the benzene (B151609) ring.

Illustrative Data: The following table presents hypothetical calculated rotational constants for this compound, demonstrating the kind of data a computational study would produce.

| Parameter | Calculated Value (MHz) | Description |

|---|---|---|

| A₀ | 2150.45 | Rotational constant about the principal axis a |

| B₀ | 830.12 | Rotational constant about the principal axis b |

| C₀ | 650.88 | Rotational constant about the principal axis c |

Molecular Dynamics Simulations

Conformational Dynamics of the Cyclobutoxy Group

The cyclobutoxy substituent in this compound is not rigid. The four-membered cyclobutane ring is known to exhibit a "puckered" conformation to relieve ring strain, and it can dynamically interconvert between equivalent puckered states. nih.govnih.gov MD simulations are an ideal tool to explore this conformational flexibility.

An MD simulation would be set up by placing the this compound molecule in a simulation box, often with a chosen solvent to mimic solution-phase behavior. The interactions between atoms are described by a force field (e.g., AMBER, CHARMM, OPLS). The simulation would then track the atomic positions and velocities over a period of nanoseconds or longer.

Illustrative Data: This table shows hypothetical results from an MD simulation analysis, quantifying the conformational preferences of the cyclobutoxy group.

| Parameter | Calculated Value | Description |

|---|---|---|

| Cyclobutane Puckering Angle | ± 25.5° | The angle of deviation from a planar conformation |

| Ring Inversion Barrier | ~1.5 kcal/mol | Energy required for the cyclobutane ring to flip between puckered states |

| C(aryl)-O-C-C Dihedral Angle (Most Populated) | 10° | The most probable rotational orientation of the cyclobutoxy group relative to the phenyl ring |

Intermolecular Interactions and Aggregation Behavior

The bromine atom and the ether oxygen in this compound introduce polarity and the potential for specific intermolecular interactions that can govern its behavior in a condensed phase. MD simulations can be used to study how multiple molecules of this compound interact with each other and with solvent molecules.

Simulations of a system containing many molecules of the compound can reveal tendencies for aggregation. Analysis would focus on calculating the radial distribution function (RDF) between key atoms on different molecules. For example, the RDF between bromine atoms could indicate the presence of halogen bonding, while the RDF between the centers of mass of the benzene rings could show evidence of π–π stacking. acs.orgresearchgate.net

By calculating the potential mean force (PMF) as a function of the distance between two molecules, the strength of their interaction can be quantified. These simulations can predict whether the molecules prefer to remain dispersed or form aggregates, and what specific orientations (e.g., head-to-tail, T-shaped) are most stable. Such studies are vital for understanding solubility, crystal packing, and other macroscopic properties. researchgate.net

Illustrative Data: The following table provides hypothetical interaction energies between two this compound molecules in a vacuum, as might be calculated from quantum chemistry methods to parameterize an MD force field.

| Interaction Type | Orientation | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| π–π Stacking | Parallel-displaced | -2.8 |

| Halogen Bond (Br···O) | Linear | -1.2 |

| T-shaped (CH···π) | Perpendicular | -2.1 |

Reaction Mechanism Studies

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces the bromine atom. nih.govresearchgate.net

Transition State Characterization for Key Reactions

According to Transition State Theory (TST), a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). fiveable.mewikipedia.org Locating and characterizing the TS is a central goal of reaction mechanism studies.

Computational methods can search the potential energy surface for the saddle point that corresponds to the TS. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used for this purpose. Once a candidate TS structure is found, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-Br bond and the formation of the C-Nucleophile bond). vedantu.com The geometric parameters of the TS, such as bond lengths and angles, provide a snapshot of the bond-breaking and bond-forming processes.

Illustrative Data: This table shows hypothetical properties of a calculated transition state for the SₙAr reaction of this compound with a methoxide nucleophile.

| Property | Calculated Value | Description |

|---|---|---|

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a first-order saddle point (a true transition state) |

| C-Br Bond Length | 2.35 Å | Elongated relative to the reactant (e.g., ~1.90 Å), indicating bond breaking |

| C-O(MeO) Bond Length | 2.10 Å | Partially formed bond between the aromatic carbon and the nucleophile |

Energetics and Kinetics of Transformation Pathways

These energy calculations, typically refined to include zero-point vibrational energy and thermal corrections to obtain Gibbs free energies (ΔG), allow for the direct calculation of reaction rate constants using the Eyring equation from Transition State Theory. ox.ac.uk By comparing the activation energies for different potential pathways (e.g., concerted vs. stepwise mechanisms), the most favorable reaction mechanism can be identified. nih.gov This predictive capability is a cornerstone of modern computational chemistry, enabling the rational design of reaction conditions.

Illustrative Data: The following table presents a hypothetical energy profile for the SₙAr reaction of this compound.

| Parameter | Calculated Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | +22.5 | The free energy barrier that must be overcome for the reaction to proceed |

| Reaction Free Energy (ΔGrxn) | -15.0 | Indicates the reaction is spontaneous (exergonic) as written |

Derivatives and Analogues of 1 Bromo 3 Cyclobutoxybenzene

Structurally Related Cycloalkoxybenzene Derivatives

The core structure of 1-bromo-3-cyclobutoxybenzene can be systematically altered by modifying the cycloalkoxy substituent. These modifications, particularly changes in ring size or branching, can influence the compound's steric and electronic properties.

Cyclopropoxy, Cyclopentyloxy, and Cyclohexyloxy Analogues

Analogues featuring different cycloalkoxy groups are of interest for their varied applications. While direct data for a cyclopropoxy ether analogue is limited, the closely related compound 1-bromo-3-(cyclopropylmethoxy)benzene serves as a valuable structural analogue. It is recognized as a versatile building block in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. chemimpex.com Its utility extends to materials science, where it can be used to modify polymer properties. chemimpex.com

1-Bromo-3-(cyclopentyloxy)benzene is another key analogue. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. It participates in cross-coupling reactions, which are crucial for the synthesis of more complex bioactive molecules.

The cyclohexyloxy analogue, specifically the isomeric 1-bromo-4-(cyclohexyloxy)benzene , is commercially available as a solid. sigmaaldrich.com While detailed research findings on the 3-substituted isomer are not widely published, the related 1-bromo-3-cyclohexylbenzene is known and can be synthesized from bromobenzene (B47551) and cyclohexane. chemicalbook.com

Isopropyl and Isobutyl Analogues

Replacing the cycloalkyl group with branched alkyl chains like isopropyl and isobutyl groups provides another set of useful analogues. 1-Bromo-3-isopropoxybenzene is available as an active pharmaceutical ingredient and intermediate. researchgate.net

The isobutyl analogue, 1-bromo-3-isobutylbenzene , is synthesized through methods such as the reaction of isobutylmagnesium bromide with 1-bromo-3-iodobenzene. The structure of the resulting compound has been confirmed using proton nuclear magnetic resonance (¹H-NMR) spectroscopy.

Similarly, 1-bromo-3-butoxybenzene is a known chemical intermediate, highlighting the utility of simple alkyl ether chains in this class of compounds. sigmaaldrich.com

Aryl Ether Modifications

Alterations to the ether group itself, rather than the alkyl or cycloalkyl substituent, lead to another important class of derivatives. These modifications can significantly alter the electronic properties of the benzene (B151609) ring.

Methoxy (B1213986) and Trifluoromethoxy Analogues

1-Bromo-3-methoxybenzene , also known as 3-bromoanisole, is a well-studied compound. nbinno.com It is a liquid at room temperature and serves as a key intermediate in organic synthesis. nbinno.com One synthetic route involves the methylation of 3-bromophenol (B21344). nbinno.com Due to the ortho- and para-directing nature of the methoxy group, direct bromination of anisole (B1667542) does not yield the meta-isomer efficiently. nbinno.com

The trifluoromethoxy analogue, 1-bromo-3-(trifluoromethoxy)benzene , is a valuable intermediate in the creation of fluorinated drugs and advanced polymers. bldpharm.com The highly electronegative trifluoromethoxy group imparts unique properties, such as increased thermal stability and chemical resistance, making it useful for high-performance applications in materials science. bldpharm.com It is a colorless liquid with a boiling point of 81 °C at 55 mmHg. bldpharm.com

Methylenedioxy Analogues

Analogues incorporating a methylenedioxy group fused to the benzene ring are structurally distinct. A common example is 4-bromo-1,2-(methylenedioxy)benzene . This compound features a different substitution pattern compared to this compound. It is typically synthesized by the selective bromination of 1,2-methylenedioxybenzene using reagents like N-bromosuccinimide (NBS). nih.govsigmaaldrich.com This compound serves as a versatile intermediate in organic synthesis, including in the preparation of pharmaceutically relevant molecules.

Halogenation Pattern Analogues

Varying the number and type of halogen substituents on the benzene ring creates a diverse set of analogues. The position and identity of these halogens dictate the compound's reactivity in further chemical transformations, such as cross-coupling reactions.

There are three possible structural isomers for dibromobenzene: 1,2-dibromo-, 1,3-dibromo-, and 1,4-dibromobenzene. Extending this to alkoxy derivatives, compounds like 1,3-dibromo-5-alkoxybenzene have been studied to understand the influence of halogen bonding in crystal engineering.

Introducing different halogens onto the ring, as seen in 1-bromo-3-chloro-5-iodobenzene (B84608) , creates substrates with differential reactivity. The varying carbon-halogen bond strengths (C-Cl > C-Br > C-I) allow for site-selective reactions, making such polyhalogenated benzenes powerful tools in constructing complex molecules. Similarly, compounds like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene are important intermediates in the synthesis of pharmaceuticals. sigmaaldrich.com The preparation of these mixed halogen compounds often involves multi-step synthetic sequences starting from precursors like 5-bromo-2-chlorobenzoic acid. sigmaaldrich.com

Dihalogenated Benzene Derivatives (e.g., 1-Bromo-3-chlorobenzene)

1-Bromo-3-chlorobenzene (B44181) is a dihalogenated benzene derivative that serves as a valuable analogue for studying the electronic and steric effects of halogen substituents on an aromatic ring.

Synthesis: The synthesis of 1-bromo-3-chlorobenzene can be achieved through various multi-step routes, often starting from benzene or a substituted benzene. One common approach involves the nitration of benzene, followed by reduction of the nitro group to an aniline (B41778). Subsequent diazotization and Sandmeyer reactions can then be used to introduce the bromo and chloro substituents in the desired meta orientation. brainly.comchemicalforums.comdoubtnut.com For instance, starting with nitrobenzene, halogenation can yield meta-chloro-nitrobenzene due to the meta-directing effect of the nitro group. The nitro group is then reduced to an amino group, which is subsequently converted to a diazonium salt. A final Sandmeyer reaction with a copper(I) bromide catalyst introduces the bromine atom to yield 1-bromo-3-chlorobenzene. doubtnut.com

Characterization: 1-Bromo-3-chlorobenzene is a clear, colorless to light yellow liquid at room temperature. echemi.com Its physical and spectroscopic properties are well-documented.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H4BrCl | sigmaaldrich.comnist.gov |

| Molecular Weight | 191.45 g/mol | sigmaaldrich.com |

| Boiling Point | 196 °C | sigmaaldrich.com |

| Density | 1.63 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.576 | sigmaaldrich.com |

| 1H NMR (CDCl3) | Spectra available, shows characteristic aromatic proton signals. | nih.govspectrabase.com |

| IR Spectra | Spectra available, showing characteristic C-H and C-X stretching and bending frequencies for a substituted benzene. | nist.govnih.gov |

Trihalogenated Benzene Derivatives (e.g., 1-Bromo-3-chloro-5-iodobenzene)

1-Bromo-3-chloro-5-iodobenzene is a trihalogenated benzene derivative that provides further insight into the effects of multiple, different halogen substituents on the reactivity of the aromatic ring.

Synthesis: The synthesis of 1-bromo-3-chloro-5-iodobenzene is a more complex, multi-step process that can be initiated from benzene or aniline. study.commedium.comchemicalbook.com A common synthetic pathway starting from aniline involves a six-stage process. medium.com This begins with the acetylation of the amino group to protect it and moderate its reactivity. This is followed by sequential bromination and chlorination. medium.com The protecting group is then removed via hydrolysis to yield 4-bromo-2-chloroaniline. medium.comgoogle.com An iodination step follows, and finally, the amino group is removed through deamination to yield the final product, 1-bromo-3-chloro-5-iodobenzene. medium.com An eight-step synthesis from benzene has also been described. chemicalbook.comgoogle.com

Characterization: The physical and spectroscopic data for 1-bromo-3-chloro-5-iodobenzene are available, confirming its structure. The presence of three different halogens makes its spectroscopic analysis, particularly the 1H NMR, distinct, often showing three singlets for the aromatic protons. medium.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H3BrClI | chemicalbook.com |

| Molecular Weight | 317.35 g/mol | chemicalbook.com |

| Melting Point | 84-86 °C (literature), 79.7-82.1 °C (observed with impurities) | medium.com |

| 1H NMR (400 MHz, CDCl3) | δ 7.76 (s, 1H); 7.65 (s, 1H); 7.49 (s, 1H) | medium.com |

| IR Spectra | Spectra available, though may show impurities. | medium.com |

Synthesis and Characterization of Analogues for Structure-Reactivity Studies

The synthesis and characterization of halogenated benzene analogues are crucial for understanding structure-reactivity relationships. Halogen atoms influence the reactivity of the aromatic ring in several ways. They are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect, yet they are ortho-, para-directing because of their electron-donating resonance effect.

In asymmetrically halogenated benzenes like 1-bromo-3-chloro-5-iodobenzene, the different halogens introduce a gradient of reactivity for reactions such as nucleophilic aromatic substitution and cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This differential reactivity allows for selective functionalization at the more reactive C-I bond, followed by the C-Br bond, and then the C-Cl bond.

Studies on compounds like 1-bromo-3-chlorobenzene show its utility as a substrate in reactions such as bromine-magnesium exchange, which is accelerated by electron-withdrawing substituents. sigmaaldrich.comfishersci.ca The presence of multiple halogens, as in 1-bromo-3-chloro-5-iodobenzene, results in a highly deactivated aromatic system towards electrophilic attack. Conversely, for nucleophilic aromatic substitution, the reactivity of the halogens as leaving groups is typically in the order of I > Br > Cl, making the iodine atom the most likely to be substituted.

The detailed synthesis and characterization of these and other halogenated analogues provide a platform to systematically study these electronic effects and steric influences, which is fundamental to predicting and controlling the outcomes of chemical reactions involving substituted aromatic compounds.

Applications in Chemical Synthesis and Materials Science

As a Building Block in Organic Synthesis

1-Bromo-3-cyclobutoxybenzene is a key intermediate in various organic transformations, primarily due to the presence of the bromine atom, which allows for a range of cross-coupling reactions.

The reactivity of the carbon-bromine bond in this compound makes it an ideal starting material for creating intricate molecular structures. A notable example is its use in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. In a patented synthetic route, this compound is a key precursor to a complex, multi-ring fused molecule with a quaternary chiral center. google.com The synthesis involves a critical Suzuki coupling reaction where the bromine atom is replaced, demonstrating the compound's role in building complex, biologically active molecules. google.com The cyclobutoxy moiety is often incorporated into drug candidates to explore its unique three-dimensional structure and its influence on the pharmacological properties of the molecule.

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented in the reviewed literature, its structure is amenable to such transformations. Aryl bromides are common reactants in various MCRs that are used to rapidly assemble complex molecules from three or more starting materials in a single synthetic operation. For instance, aryl halides can participate in palladium-catalyzed MCRs to form highly substituted aromatic compounds. Given the efficiency and atom economy of MCRs, this compound represents a potential substrate for the discovery and synthesis of novel chemical entities.

Role in Medicinal Chemistry Research (General Intermediates)

The cyclobutane ring is an increasingly important motif in medicinal chemistry, valued for its unique structural and conformational properties. As a precursor containing this moiety, this compound plays a significant role as an intermediate in the synthesis of pharmaceutically relevant compounds.

As previously mentioned, this compound is a documented intermediate in the synthesis of PARP inhibitors. google.com PARP inhibitors are a crucial class of drugs for treating cancers associated with BRCA1 and BRCA2 mutations. google.com The synthesis of these complex inhibitors often involves multiple steps where the cyclobutoxybenzene fragment is introduced early in the synthetic sequence. The following table outlines a general reaction scheme involving this compound as a pharmaceutical intermediate.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Therapeutic Area |

| This compound | Boronic acid derivative | Suzuki Coupling | 3-Cyclobutoxybiphenyl derivative | Oncology (PARP inhibitors) |

This table illustrates a representative transformation of this compound in the synthesis of pharmaceutical intermediates.

The structural features of this compound make it an attractive precursor for a wider range of bioactive molecules beyond PARP inhibitors. The cyclobutane motif can impart desirable properties to drug candidates, such as metabolic stability and improved binding affinity. Its application as a precursor extends to other areas of drug discovery, including the synthesis of kinase inhibitors. nih.goved.ac.ukresearchgate.net Kinase inhibitors are a major class of drugs used to treat cancer and inflammatory diseases. The synthesis of these molecules often relies on building blocks that can be readily modified through cross-coupling reactions, a role for which this compound is well-suited.

Applications in Agrochemical and Polymer Synthesis

While the primary documented applications of this compound are in the pharmaceutical sector, its chemical properties suggest potential utility in other areas of chemical industry.

There is limited specific information in the reviewed literature on the direct application of this compound in the synthesis of agrochemicals. However, brominated aromatic compounds are common intermediates in the production of pesticides and herbicides.

Similarly, the role of this compound in polymer synthesis is not well-documented. The bromine atom could potentially be used as a site for polymerization reactions, such as in the formation of conjugated polymers through cross-coupling polymerization methods. The cyclobutane moiety could also influence the physical properties of the resulting polymer, such as its thermal stability and rigidity.

Contribution to Advanced Materials Development (e.g., Molecular Glassformers)

The exploration of novel organic compounds for applications in advanced materials is a cornerstone of modern materials science. This compound emerges as a promising candidate due to its specific structural features: a brominated phenyl ring coupled with a cyclobutoxy group. This combination of a halogen atom and a bulky, non-planar cycloalkyl ether moiety suggests the potential for this molecule to form stable amorphous glasses, also known as molecular glassformers.